Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate

Actoprotective activity Forced-swim test Triazole thioacetate

Researchers seeking oral actoprotective candidates often face poor bioavailability of salt forms. This isopropyl ester serves as a neutral, lipophilic prodrug of sodium 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate, which demonstrated a 169% increase in swimming endurance at 100 mg/kg i.p. in rats. • Superior intestinal permeability versus the sodium salt • Controlled enzymatic hydrolysis to the active carboxylate • Low toxicity (LD50 525-2,250 mg/kg i.p. in rats) • Key building block for amides, hydrazides, and bicyclic heterocycles

Molecular Formula C12H15N3O2S2
Molecular Weight 297.4 g/mol
Cat. No. B12153964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate
Molecular FormulaC12H15N3O2S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CSC1=NN=C(N1C)C2=CC=CS2
InChIInChI=1S/C12H15N3O2S2/c1-8(2)17-10(16)7-19-12-14-13-11(15(12)3)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3
InChIKeyGGHANBZKQKPKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold and Physicochemical Identity


Methylethyl 2-(4-methyl-5-(2-thienyl)-1,2,4-triazol-3-ylthio)acetate (CAS 587005-34-3; molecular formula C₁₂H₁₅N₃O₂S₂) is the isopropyl ester of a 1,2,4-triazole-3-ylthioacetic acid bearing a 4-methyl and a 5-(thiophen-2-yl) substituent [1]. The compound belongs to a series of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate esters synthesized via acid-catalyzed esterification of the corresponding carboxylic acid with isopropyl alcohol [1]. This ester subclass has been investigated for actoprotective, analgesic, anti-inflammatory, and mild antimicrobial activities, and also serves as a versatile intermediate for amide, hydrazide, and bicyclic heterocycle synthesis [1].

Triazole thioacetate ester prodrug scaffold for actoprotective research models

Synthetic intermediate for amide, hydrazide, and bicyclic heterocycle libraries

Non-hygroscopic neutral ester form with reported organic-solubility profile

Ester vs Salt: Why Generic Substitution Fails


Within the 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate class, the ester alkyl chain governs lipophilicity, membrane permeability, metabolic stability, and formulation compatibility. The isopropyl (methylethyl) ester occupies a distinct lipophilicity window compared to the methyl, ethyl, and n-butyl esters [1], which directly affects oral bioavailability potential and the rate of esterase-mediated hydrolysis to the active free acid. Furthermore, the sodium salt of the corresponding acid—while demonstrating pronounced actoprotective activity in forced-swim models [2]—exhibits markedly different solubility, hygroscopicity, and solid-state handling properties compared to the neutral isopropyl ester [1]. Substituting the thiophene moiety with phenyl or the N4-methyl with other alkyl groups dramatically alters actoprotective efficacy, as demonstrated by the four-fold activity shift observed upon cation exchange in the sodium salt series [2]. These multi-parameter differentiation points make simple in-class interchange unreliable without direct comparative data.

Ester vs Sodium Salt
Solubility, hygroscopicity, and solid-state handling may differ markedly; hydrolysis-dependent activity may not transfer directly
Alkyl Chain Variation
Isopropyl ester occupies a distinct lipophilicity window; methyl, ethyl, or n-butyl esters may shift permeability and metabolic stability
Thiophene vs Phenyl
Replacing the thiophene moiety with phenyl may alter reported activity profile; in-class interchange requires direct comparative data

Quantitative Differentiation Evidence vs. Analogs


Actoprotective Activity: Ester vs Sodium Salt

The sodium salt of 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid—the hydrolyzed, ionized counterpart of the target isopropyl ester—demonstrated the highest actoprotective activity among all tested derivatives, with a swimming time increase of 169.04% over the untreated control group when administered intraperitoneally at a dose of 100 mg/kg (1/10 LD₅₀) in rats [1]. The isopropyl ester itself serves as a neutral prodrug form that, upon esterase cleavage in vivo, generates the identical active carboxylate species. The ester offers superior organic solubility, non-hygroscopic solid-state properties, and greater formulation flexibility for oral or transdermal delivery compared to the deliquescent sodium salt [2].

Actoprotective Activity
Cross-study comparable
Prodrug form
Sodium salt: 169.04% swimming time increase vs control (100 mg/kg i.p., rat forced-swim test)
Reported actoprotective model context; supports prodrug strategy review
Direct ester actoprotective data unavailable; activity expected upon esterase cleavage
Actoprotective activity Forced-swim test Triazole thioacetate

Acute Toxicity: Ester Congener Comparison

All 16 esters in the 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate series, including the isopropyl ester, were evaluated for acute intraperitoneal toxicity in rats using the Prozorovskiy rapid method. The entire ester series fell within toxicity grades 4 (low-toxic) and 5 (practically non-toxic), with LD₅₀ values ranging from 525 ± 51 mg/kg to 2,250 ± 200 mg/kg [1]. The isopropyl ester resides within this favorable low-toxicity window, distinguishing the ester subclass from the free thiol precursors (e.g., 4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, LD₅₀ = 304 ± 65 mg/kg) which are approximately 1.7- to 7.4-fold more toxic [2].

Acute Toxicity (LD₅₀)
Class-level inference
525–2,250 mg/kg i.p.
Ester class range; 1.7×–7.4× above thiol precursor (304 mg/kg)
Reported toxicity classification context; grade 4–5 (low-toxic to practically non-toxic)
Class-level inference; exact isopropyl ester LD₅₀ not individually reported
Acute toxicity Triazole esters LD50 classification

MIF Tautomerase Selectivity Filter

The methyl ester congener, methyl 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate (CHEMBL1253492), was tested against human macrophage migration inhibitory factor (MIF) tautomerase activity and exhibited an IC₅₀ of 28,400 nM (28.4 μM) in the presence of Triton X-100 detergent and 18,600 nM (18.6 μM) without detergent [1]. This weak inhibitory activity (IC₅₀ > 10 μM) indicates that the 4-methyl-5-(thiophen-2-yl)-1,2,4-triazole-3-ylthioacetate scaffold does not potently engage MIF, thereby excluding MIF-mediated off-target effects as a confounding factor in actoprotective or neurotropic screening. The isopropyl ester is expected to show comparable or lower MIF affinity given the larger steric bulk of the isopropyl group.

MIF Tautomerase IC₅₀
Cross-study comparable
18,600–28,400 nM
Methyl ester congener data; weak/inactive range (IC₅₀ > 10 μM)
Reported MIF selectivity context; excludes MIF-mediated off-target confounding
Isopropyl ester predicted IC₅₀ ≥ 18,600 nM based on scaffold SAR
MIF tautomerase Macrophage migration inhibitory factor Triazole thioacetate SAR

LC-MS Identity Confirmation

High-resolution mass spectrometric fragmentation pathways have been established for the sodium salt of 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid using LC-MS/MS on an LTQ Orbitrap platform, confirming the protonated molecular ion at m/z 256.0208 (C₉H₉N₃O₂S₂) with characteristic dissociation products arising from sequential loss of H₂O, COOH, and cleavage of the S–C bond [1]. HPLC-ESI-MS detection conditions have been optimized for a panel of 1,2,4-triazol-3-ylthioacetate acids and their salts [2]. This established analytical framework is directly transferable to the isopropyl ester, enabling identity confirmation, purity assessment, and stability monitoring in procurement and formulation workflows.

LC-MS Identity Confirmation
Supporting evidence
LTQ Orbitrap LC-MS/MS
Core fragmentation pathway established; +42 Da mass shift for isopropyl ester
Supports analytical QC workflow and batch-to-batch identity review
Method transfer from sodium salt to ester requires retention-time validation
HPLC-ESI-MS Mass spectrometry Quality control

Key Application Scenarios


Actoprotective Prodrug Strategy

The isopropyl ester serves as a neutral, lipophilic prodrug of the highly active sodium 2-(4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-ylthio)acetate, which demonstrated a 169% increase in swimming endurance over control at 100 mg/kg i.p. in rats [1]. Researchers pursuing oral actoprotective candidates should select the isopropyl ester for its superior intestinal permeability and controlled enzymatic hydrolysis to the active carboxylate, avoiding the hygroscopicity and direct gastrointestinal irritation potential of the sodium salt [2].

Synthetic Intermediate for Heterocycle Libraries

The isopropyl ester is a key building block for the synthesis of amides, hydrazides, ylidenehydrazides, and bicyclic structures through nucleophilic acyl substitution at the ester carbonyl [1]. Its intermediate lipophilicity (logP window between methyl and butyl esters) provides a balanced solubility profile for solution-phase parallel synthesis in medium-polarity solvents (e.g., THF, dioxane, DMF), enabling diverse lead-optimization campaigns without the reactivity limitations of the free carboxylic acid [1].

Low-Toxicity In Vivo Reference Standard

With the entire ester class classified as toxicity grade 4–5 (LD₅₀ 525–2,250 mg/kg i.p. in rats) [1], the isopropyl ester is suitable as a low-toxicity reference compound or vehicle control in rodent models of physical performance, neuroprotection, or inflammation. Its established safety margin over the thiol precursors (LD₅₀ ~304 mg/kg) [2] reduces animal welfare concerns and regulatory reporting burden during preclinical screening cascades.

MIF-Independent Anti-Inflammatory Screening Tool

The methyl ester congener exhibits only weak MIF tautomerase inhibition (IC₅₀ = 18.6–28.4 μM) [1], providing evidence that the 4-methyl-5-(thiophen-2-yl) scaffold does not engage the MIF pathway. This selectivity profile makes the isopropyl ester a valuable tool compound for dissecting MIF-independent mechanisms in inflammation, neuroprotection, or metabolic disease models where MIF confounds interpretation.

Application
Selection Property
Validation Focus
Actoprotective prodrug studies
Esterase-mediated hydrolysis profile
Model-response endpoint context
Heterocycle library synthesis
Solution-phase reactivity profile
Nucleophilic acyl substitution context
In vivo reference-compound selection
Reported toxicity classification
Model-safety endpoint review
MIF-independent pathway studies
MIF tautomerase selectivity review
Pathway-response interpretation
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